(2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid (2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid
Brand Name: Vulcanchem
CAS No.: 137452-49-4
VCID: VC0111777
InChI: InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8-9,16H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CN)C(=O)O
Molecular Formula: C15H22N2O4
Molecular Weight: 294.35 g/mol

(2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid

CAS No.: 137452-49-4

Reference Standards

VCID: VC0111777

Molecular Formula: C15H22N2O4

Molecular Weight: 294.35 g/mol

(2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid - 137452-49-4

CAS No. 137452-49-4
Product Name (2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid
Molecular Formula C15H22N2O4
Molecular Weight 294.35 g/mol
IUPAC Name (2S)-3-[4-(aminomethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8-9,16H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
Standard InChIKey SRHQPVLBHXDZGC-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)CN)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CN)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CN)C(=O)O
PubChem Compound 15698746
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator